An In-Depth Technical Guide to Benzyl-PEG5-Amine: Structure, Properties, and Applications
An In-Depth Technical Guide to Benzyl-PEG5-Amine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG5-Amine is a heterobifunctional linker widely employed in the fields of bioconjugation and drug development.[1] It belongs to the polyethylene glycol (PEG) family of compounds, which are known for their ability to improve the solubility, stability, and pharmacokinetic profiles of conjugated molecules.[1] This guide provides a comprehensive overview of the chemical structure, properties, and common applications of Benzyl-PEG5-Amine, with a focus on its role in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Chemical Structure and Properties
Benzyl-PEG5-Amine consists of a benzyl group at one terminus, a five-unit polyethylene glycol chain, and a primary amine at the other end. The benzyl group serves as a stable protecting group or a hydrophobic moiety, while the hydrophilic PEG spacer enhances water solubility and reduces steric hindrance.[1][2] The terminal primary amine provides a reactive handle for conjugation to various molecules, such as proteins, peptides, and small-molecule drugs, typically through the formation of stable amide bonds.[2]
Chemical Structure
Chemical Name: 1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-amine SMILES: NCCOCCOCCOCCOCCOCC1=CC=CC=C1
Quantitative Data Summary
| Property | Value | References |
| CAS Number | 86770-77-6 | |
| Molecular Formula | C17H29NO5 | |
| Molecular Weight | 327.42 g/mol | |
| Purity | Typically ≥95% | |
| Appearance | Varies (e.g., oil, solid) | |
| Solubility | Soluble in Water, DMSO, DCM, DMF | |
| Storage Conditions | -20°C, under inert atmosphere |
Experimental Protocols
The terminal amine of Benzyl-PEG5-Amine is a versatile functional group for conjugation. Below are detailed protocols for two common conjugation strategies: reaction with an N-hydroxysuccinimide (NHS) ester and carbodiimide-mediated amide bond formation.
Protocol 1: Amine Coupling with an NHS Ester-Activated Molecule
This protocol describes the reaction of Benzyl-PEG5-Amine with a molecule that has been pre-activated with an NHS ester. This is a widely used method for labeling proteins and other biomolecules.
Materials:
-
Benzyl-PEG5-Amine
-
NHS ester-activated molecule (e.g., protein, peptide, drug)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.5
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reagents:
-
Equilibrate Benzyl-PEG5-Amine and the NHS ester-activated molecule to room temperature before use.
-
Dissolve the NHS ester-activated molecule in an appropriate amine-free buffer to the desired concentration (e.g., 1-10 mg/mL for a protein).
-
Immediately before use, dissolve Benzyl-PEG5-Amine in a minimal amount of anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add the dissolved Benzyl-PEG5-Amine to the solution of the NHS ester-activated molecule. A molar excess of the amine linker (typically 2 to 20-fold) is often used to ensure efficient conjugation.
-
Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% of the total reaction volume to maintain the stability of the biomolecule.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using a suitable method to remove excess Benzyl-PEG5-Amine and other reaction byproducts. For protein conjugates, size-exclusion chromatography or dialysis are common methods.
-
Protocol 2: EDC-Mediated Amide Bond Formation with a Carboxylic Acid
This protocol outlines the conjugation of Benzyl-PEG5-Amine to a molecule containing a carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as activating agents.
Materials:
-
Benzyl-PEG5-Amine
-
Molecule with a terminal carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Anhydrous DMF or DMSO
-
Purification system (e.g., column chromatography, HPLC)
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.
-
-
Conjugation Reaction:
-
In a separate vial, dissolve Benzyl-PEG5-Amine in the Coupling Buffer. A small amount of DMF or DMSO can be used to aid dissolution if necessary.
-
Add the Benzyl-PEG5-Amine solution to the activated carboxylic acid solution. A slight molar excess of the amine (1.1 to 1.5-fold) is typically used.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate chromatographic method, such as silica gel chromatography or reverse-phase HPLC, to remove unreacted starting materials and coupling reagents.
-
Applications in Drug Development
Benzyl-PEG5-Amine is a valuable tool in the development of complex therapeutic modalities like ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs)
In ADC development, linkers play a critical role in connecting a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen. Benzyl-PEG5-Amine can be incorporated into the linker structure to enhance the solubility and stability of the ADC. The terminal amine can be used to attach the linker to the cytotoxic payload, which is then conjugated to the antibody.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Benzyl-PEG5-Amine serves as a flexible and hydrophilic linker to connect the target protein-binding ligand and the E3 ligase-binding ligand. The properties of the PEG linker can influence the solubility, cell permeability, and overall efficacy of the PROTAC molecule.
Visualizations
The following diagrams illustrate the role of Benzyl-PEG5-Amine in common bioconjugation workflows.
